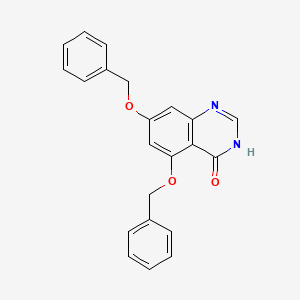
5,7-Bis(benzyloxy)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(benzyloxy)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that quinazoline derivatives, including 5,7-bis(benzyloxy)quinazolin-4(3H)-one, exhibit anticancer properties by inhibiting various kinases implicated in cancer progression.
- Mechanism of Action : The compound acts as a kinase inhibitor, which is crucial in cancer cell signaling pathways. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that quinazoline derivatives showed enhanced antiproliferative activities against multiple cancer cell lines, including melanoma (M14), ovarian (IGROVI), and breast cancer (MCF7) cells .
- Another investigation highlighted that modifications to the quinazoline ring could significantly enhance its anticancer efficacy compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
The antimicrobial potential of quinazoline compounds has been documented extensively.
- Activity Spectrum : this compound has shown activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans .
- Research Findings :
Anti-inflammatory Effects
Quinazoline compounds are also being explored for their anti-inflammatory properties.
- Mechanism : These compounds may inhibit enzymes involved in inflammatory responses, such as phospholipases and proteases .
- Clinical Relevance : Research has indicated that some derivatives can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Eigenschaften
CAS-Nummer |
379228-33-8 |
|---|---|
Molekularformel |
C22H18N2O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
5,7-bis(phenylmethoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O3/c25-22-21-19(23-15-24-22)11-18(26-13-16-7-3-1-4-8-16)12-20(21)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,24,25) |
InChI-Schlüssel |
RWBNCYBWQXBLAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














